4-Ethylbenzeneethanamine hydrochloride

Descripción

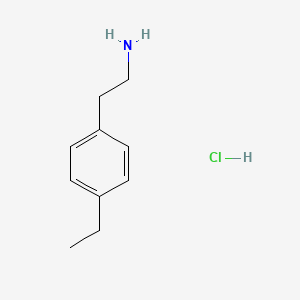

4-Ethylbenzeneethanamine hydrochloride is an organic compound consisting of a benzene ring substituted with an ethyl group at the para position, linked to an ethanamine moiety, and stabilized as a hydrochloride salt. The ethyl group contributes electron-donating effects, enhancing the compound’s lipophilicity compared to unsubstituted phenethylamine derivatives.

The hydrochloride salt form enhances water solubility, a critical factor in drug formulation. Applications may include use as a precursor in synthesizing bioactive molecules or as a structural motif in drug design, similar to ethyl 4-(1-phenylethylamino)benzoate hydrochloride, which is utilized in pharmaceuticals and agrochemicals .

Propiedades

Número CAS |

3166-88-9 |

|---|---|

Fórmula molecular |

C10H16ClN |

Peso molecular |

185.69 g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |

Clave InChI |

PXTYDGYTBPGPIY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CCN.Cl |

SMILES canónico |

CCC1=CC=C(C=C1)CCN.Cl |

Otros números CAS |

3166-88-9 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(i) 4-Nitrophenethylamine Hydrochloride

- Structure: A nitro group (-NO₂) at the para position.

- Properties :

- The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing oxidative stability.

- Lower water solubility compared to ethyl-substituted derivatives due to reduced polarity .

- Nitro groups are often metabolically reduced to amines in vivo, which can influence toxicity and pharmacokinetics .

- Applications : Primarily used in chemical synthesis as an intermediate for dyes or explosives.

(ii) 4-Methoxyphenethylamine Hydrochloride

- Structure : A methoxy group (-OCH₃) at the para position.

- Properties: The methoxy group is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution. Higher solubility in polar solvents compared to ethyl-substituted analogs due to the polar oxygen atom .

- Applications : Explored in neuropharmacology and as a precursor for psychedelic compounds.

(iii) 4-Chloro-3-methoxybenzeneethanamine Hydrochloride

- Structure : Chlorine (-Cl) at the para position and methoxy (-OCH₃) at the meta position.

- Properties: Chlorine’s electronegativity enhances molecular polarity and stability, while the meta-methoxy group introduces steric and electronic complexity.

- Applications : Likely used in specialty chemical synthesis due to its dual functionalization.

Key Comparative Data (Theoretical Framework)

| Property | 4-Ethylbenzeneethanamine HCl | 4-Nitrophenethylamine HCl | 4-Methoxyphenethylamine HCl | 4-Chloro-3-methoxybenzeneethanamine HCl |

|---|---|---|---|---|

| Substituent Effects | Electron-donating (alkyl) | Electron-withdrawing (nitro) | Electron-donating (methoxy) | Mixed (chloro, methoxy) |

| Lipophilicity (LogP) | High (predicted) | Moderate | Moderate | High |

| Solubility in Water | Moderate (HCl salt enhances) | Low | High | Low to moderate |

| Bioactivity Potential | Membrane permeability enhancer | Metabolic intermediate | CNS activity | Specialty applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.